N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide

Catalog No.
S11590180
CAS No.
M.F
C22H31N5O4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acet...

Product Name

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide

IUPAC Name

N-(4-acetylphenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

Molecular Formula

C22H31N5O4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C22H31N5O4/c1-3-25-10-12-26(13-11-25)15-21(30)27-9-8-23-22(31)19(27)14-20(29)24-18-6-4-17(5-7-18)16(2)28/h4-7,19H,3,8-15H2,1-2H3,(H,23,31)(H,24,29)

InChI Key

JNJVSRXPQSPOIK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C(=O)C

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H25N5O3C_{19}H_{25}N_{5}O_{3}, and it has a molecular weight of 371.4 g/mol. This compound features a distinctive structure that includes an acetylphenyl group and a piperazine moiety, which are often associated with biological activity in pharmaceuticals. The compound is characterized by its high purity, typically around 95%, making it suitable for various research applications.

The chemical reactivity of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide can be attributed to its functional groups. The acetyl group can undergo nucleophilic substitution reactions, while the piperazine ring can participate in various reactions such as alkylation and acylation. Additionally, the presence of the carbonyl group allows for condensation reactions, which can lead to the formation of more complex derivatives.

The synthesis of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Acetylphenyl Group: Acetophenone can be reacted with appropriate reagents to introduce the acetyl group.
  • Piperazine Derivation: The piperazine ring can be formed through cyclization reactions involving ethylene diamine and suitable carbonyl precursors.
  • Coupling Reaction: The final product is synthesized by coupling the acetophenone derivative with the piperazine derivative using acetic anhydride or similar acylating agents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide holds promise in various fields:

  • Pharmaceutical Research: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Chemical Biology: The compound can be used as a probe in biological studies to elucidate mechanisms of action for related compounds.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Interaction studies are crucial for understanding how N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide interacts with biological systems. These studies often involve:

  • Binding Affinity Tests: Determining how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating its effects on cell lines or microbial cultures to assess biological activity.
  • In Vivo Studies: Animal models may be employed to study pharmacokinetics and therapeutic effects.

Such studies help elucidate the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Acetylphenyl)-piperazineC_{17}H_{22}N_{2}OLacks additional acetyl groups; simpler structure
1-(4-Ethoxyphenyl)-piperazineC_{16}H_{22}N_{2}OContains an ethoxy group instead of an acetyl; different pharmacological profile
N,N-Diethyl-piperazineC_{10}H_{22}N_{2}Basic piperazine structure; no aromatic substitution

These compounds differ primarily in their substituents and functional groups, which significantly influence their biological activity and potential applications. The unique combination of an acetophenone moiety with a piperazine derivative in N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide may provide distinct advantages in therapeutic contexts compared to its analogs.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

429.23760449 g/mol

Monoisotopic Mass

429.23760449 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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